Ethyl 2-fluoro-2-phenylacetate

概要

説明

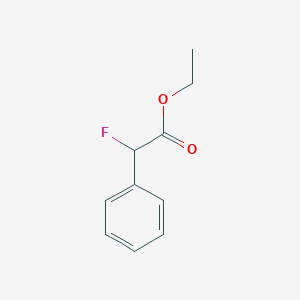

Ethyl 2-fluoro-2-phenylacetate is an organic compound with the molecular formula C10H11FO2. It is an ester derived from 2-fluoro-2-phenylacetic acid and ethanol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals. Its structure consists of a phenyl ring attached to a fluorinated ethyl acetate moiety, which imparts unique chemical properties.

作用機序

Mode of Action

It is known that the compound contains a benzylic position, which can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

It is known that compounds with a similar structure, such as phenylacetate, are metabolized by bacteria via the phenylacetate catabolic pathway . This pathway involves processes such as CoA thioester formation, shortening of the side chain, and energy-driven ring reduction

生化学分析

Biochemical Properties

It is known that the compound can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially involve interactions with various enzymes, proteins, and other biomolecules, although specific interactions have not been identified .

Cellular Effects

It has been reported that the compound can be stereoselectively hydrolyzed by cultured cells of several rat cancer cell lines . This suggests that Ethyl 2-fluoro-2-phenylacetate may have some influence on cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the compound can undergo reactions at the benzylic position, which could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound can undergo reactions at the benzylic position, suggesting that it may have some stability and could potentially degrade over time .

Dosage Effects in Animal Models

It is known that the compound can be stereoselectively hydrolyzed by cultured cells of several rat cancer cell lines , suggesting that it may have some biological activity in vivo.

Metabolic Pathways

It is known that the compound can undergo reactions at the benzylic position , suggesting that it may be involved in some metabolic pathways.

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 2-fluoro-2-phenylacetate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-2-phenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps like distillation and recrystallization are employed to obtain high-purity products .

化学反応の分析

Types of Reactions: Ethyl 2-fluoro-2-phenylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-fluoro-2-phenylacetic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester to the corresponding alcohol, ethyl 2-fluoro-2-phenylethanol, using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles like amines or thiols under mild conditions.

Major Products Formed:

Oxidation: 2-fluoro-2-phenylacetic acid.

Reduction: Ethyl 2-fluoro-2-phenylethanol.

Substitution: Derivatives with different functional groups replacing the fluorine atom.

科学的研究の応用

Ethyl 2-fluoro-2-phenylacetate has diverse applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving fluorinated substrates.

Medicine: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs with improved bioavailability and stability.

Industry: The compound finds applications in the production of specialty chemicals and materials with unique properties

類似化合物との比較

Ethyl phenylacetate: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

Methyl 2-fluoro-2-phenylacetate: Similar structure but with a methyl group instead of an ethyl group, leading to variations in physical and chemical properties.

2-fluoro-2-phenylacetic acid: The parent acid of this compound, used in similar applications but with different reactivity due to the absence of the ester group

Uniqueness: this compound is unique due to the presence of both a fluorine atom and an ester group, which confer distinct chemical properties. The fluorine atom enhances the compound’s stability and reactivity, while the ester group allows for versatile chemical transformations. This combination makes it a valuable intermediate in organic synthesis and pharmaceutical research .

生物活性

Ethyl 2-fluoro-2-phenylacetate (C10H11FO2) is an organic compound derived from 2-fluoro-2-phenylacetic acid and ethanol. This compound has garnered attention for its unique chemical properties and potential applications in various biological and medicinal contexts. The following sections will explore its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Overview of this compound

This compound is characterized by the presence of a fluorine atom attached to a phenyl group, which significantly influences its reactivity and stability compared to similar compounds. The compound is primarily used in organic synthesis and has potential applications in pharmaceuticals due to its unique properties.

Mode of Action

this compound exhibits various chemical reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation. These reactions can lead to the formation of several metabolites, which may have distinct biological activities.

Biochemical Pathways

Research indicates that compounds similar to this compound are metabolized through pathways involving enzymes that can process fluorinated substrates. For instance, it is known that the compound can be stereoselectively hydrolyzed by cultured cells from rat cancer cell lines, suggesting its potential interactions with cellular mechanisms .

Cellular Effects

The compound has been shown to affect cellular processes significantly. Studies indicate that this compound can undergo hydrolysis in cancer cell lines, leading to changes in gene expression and enzyme activity. This hydrolytic activity might influence pathways related to cell proliferation and apoptosis .

Dosage Effects in Animal Models

In vivo studies have demonstrated that the dosage of this compound can influence its metabolic pathways. For example, varying concentrations have been tested on rat models to observe the effects on cellular metabolism and enzyme activity. These studies highlight the importance of dosage in determining the compound's biological effects .

Research Applications

This compound serves several roles in scientific research:

- Organic Synthesis : It acts as a building block for synthesizing more complex molecules.

- Biological Studies : The compound is used to study enzyme-catalyzed reactions involving fluorinated substrates.

- Pharmaceutical Development : Investigations into its potential as a pharmaceutical intermediate are ongoing, focusing on enhancing drug stability and bioavailability .

Comparative Analysis with Similar Compounds

A comparison with similar compounds reveals distinct differences in reactivity and biological activity:

| Compound | Chemical Structure | Key Differences |

|---|---|---|

| Ethyl Phenylacetate | C10H12O2 | Lacks fluorine; different chemical properties |

| Mthis compound | C9H10F O2 | Methyl group instead of ethyl; varied reactivity |

| 2-Fluoro-2-Phenylacetic Acid | C9H9FO2 | Parent acid; different reactivity due to absence of ester |

The presence of the fluorine atom in this compound enhances its stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Case Studies

Recent investigations into the biological effects of this compound have highlighted its potential therapeutic applications. For instance:

- Anticancer Activity : Studies have shown that this compound can inhibit specific cancer cell lines' growth by affecting metabolic pathways associated with cell proliferation.

- Enzyme Interaction Studies : Research has demonstrated that this compound can modulate enzyme activities involved in drug metabolism, potentially influencing pharmacokinetics.

特性

IUPAC Name |

ethyl 2-fluoro-2-phenylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMFFTZAVJGGTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。